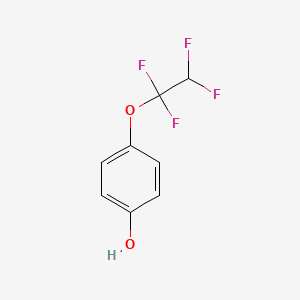

4-(1,1,2,2-Tetrafluoroethoxy)phenol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,1,2,2-tetrafluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHLOEIIFFXHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381036 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85578-29-6 | |

| Record name | 4-(1,1,2,2-tetrafluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 4 1,1,2,2 Tetrafluoroethoxy Phenol

Established Synthetic Pathways to 4-(1,1,2,2-Tetrafluoroethoxy)phenol

The creation of the ether bond in this compound can be approached through several well-established methodologies in organic synthesis.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing aryl ethers, including those with fluorinated alkyl chains. rsc.orgrsc.org This approach typically involves the reaction of a phenoxide ion with an activated aryl halide. In the context of this compound synthesis, a common strategy involves the reaction of hydroquinone (B1673460) with tetrafluoroethylene (B6358150) under basic conditions. prepchem.com The phenoxide, generated from hydroquinone by a base, acts as the nucleophile, attacking the electron-deficient tetrafluoroethylene.

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups in the ortho and para positions activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Finally, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

Perfluoroalkylation Strategies for Phenolic Ethers

Perfluoroalkylation strategies offer another avenue to introduce the tetrafluoroethoxy group. These methods can involve the use of various fluorinating agents and catalysts. While direct perfluoroalkylation of phenols can be challenging, several methods have been developed for the synthesis of polyfluoroalkyl aryl ethers. acs.org

One such strategy involves the metal-free synthesis of polyfluoroalkyl aryl ethers through the nucleophilic substitution of fluorosulfonates, which are generated in situ from sulfuryl fluoride (B91410). acs.org This method allows for the synthesis of various functionalized compounds in high yields under mild conditions. acs.org Another approach is the photochemical perfluoroalkylation of phenols, where phenolate (B1203915) anions, upon light excitation, act as strong reducing agents to generate reactive radical species from suitable precursors. researchgate.net

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions and the choice of catalyst.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the synthesis. For nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the base, leaving the anion more nucleophilic. walisongo.ac.id The reaction kinetics are influenced by factors such as temperature and reactant concentrations. For instance, in the synthesis of aryl ethers via nucleophilic aromatic substitution, higher temperatures are often required to achieve reasonable reaction rates. rsc.org The kinetics of the reaction between phenols and radicals have been studied, showing that electronic effects of substituents and intramolecular hydrogen bonds have a large influence on the activation energies. ustc.edu.cn In vitro studies on the oxidation of hydroquinone have shown that it is oxidized through a redox exchange mechanism. nih.gov

Influence of Base and Catalyst Selection

The selection of a suitable base is crucial for the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide ion. Common bases used in these reactions include potassium carbonate and sodium hydride. walisongo.ac.idbeilstein-journals.org The strength of the base can affect the reaction rate and the formation of byproducts.

Catalysts can also play a significant role in enhancing the reaction rate and selectivity. For instance, copper-catalyzed Chan-Lam reactions have been developed for the synthesis of trifluoroethyl aryl ethers from aryl boronic acids and trifluoroethanol. acs.org Palladium-catalyzed cross-coupling reactions also provide an efficient route to fluorinated alkyl aryl ethers. acs.org

Advanced Synthetic Modifications and Derivatization Strategies of the Core Structure

The core structure of this compound can be further modified to create a variety of derivatives with tailored properties. The phenolic hydroxyl group serves as a key functional handle for these transformations.

Derivatization is a common technique used to modify the chemical structure of a compound, often to enhance its properties for specific applications or to facilitate analysis. nih.gov For phenols, derivatization typically involves reactions of the hydroxyl group. nih.gov One common derivatization method is silylation, where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.net This is often done to increase the volatility and thermal stability of the phenolic compound for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used for this purpose. researchgate.netnih.gov

Another derivatization strategy involves the formation of ethers or esters from the phenolic hydroxyl group. For example, the phenolic hydroxyl can be alkylated to form other ethers or acylated to form esters. These modifications can alter the electronic and physical properties of the molecule. The synthesis of 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenolic moiety has been described, showcasing the potential for creating highly functionalized derivatives. rsc.org

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification, most commonly through etherification and esterification reactions. These transformations allow for the introduction of a vast range of substituents, thereby altering the molecule's physical and chemical properties.

Etherification: The conversion of the phenolic hydroxyl to an ether is a common strategy. The Williamson ether synthesis is a widely employed and effective method for this purpose. libretexts.orglibretexts.org This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH), to form the corresponding phenoxide ion. libretexts.org This highly nucleophilic phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or other electrophiles like alkyl sulfonates to yield the desired ether. masterorganicchemistry.com The choice of a primary alkyl halide is crucial to maximize the yield of the ether and minimize potential side reactions like elimination. libretexts.orgmasterorganicchemistry.com

Esterification: The phenolic hydroxyl group can also be readily converted into an ester. While direct esterification with carboxylic acids (Fischer esterification) is generally slow and inefficient for phenols, reactions with more reactive carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, proceed much more readily. libretexts.orgmasterorganicchemistry.com The reaction of this compound with an acyl chloride, for instance, would produce the corresponding phenyl ester and hydrogen chloride gas. libretexts.orglibretexts.org Similarly, acid anhydrides react with phenols, often with gentle heating or in the presence of a base, to yield esters. libretexts.org For less reactive acylating agents, the reaction can be accelerated by first converting the phenol to its more nucleophilic phenoxide form using a base like sodium hydroxide. libretexts.orglibretexts.org

| Reaction Type | General Reagents | Product Type | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, NaOH, K₂CO₃) 2. Alkyl Halide (R-X) or Sulfonate (R-OTs) | Alkyl Phenyl Ether | SN2 conditions, works best with primary alkyl halides. libretexts.orgmasterorganicchemistry.com |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Phenyl Ester | Often performed in the presence of a base (e.g., pyridine) to neutralize the acidic byproduct. libretexts.orglibretexts.org |

Regioselective Functionalization of the Aromatic Ring

Electrophilic aromatic substitution presents a powerful avenue for the direct functionalization of the benzene (B151609) ring of this compound. The regiochemical outcome of these reactions is dictated by the electronic properties of the two substituents already present: the hydroxyl (-OH) group and the tetrafluoroethoxy (-OCHF₂CF₂) group.

The hydroxyl group is a potent activating group and a strong ortho, para-director due to the ability of its lone pair of electrons to delocalize into the aromatic π-system, thereby stabilizing the intermediate arenium ion. byjus.comlibretexts.orggoogle.com Conversely, the 1,1,2,2-tetrafluoroethoxy group is expected to be an electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. Despite the deactivating nature of the fluorinated substituent, the powerful activating and directing effect of the hydroxyl group is expected to dominate the regioselectivity of electrophilic substitution reactions. libretexts.org

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst that is typically necessary for the halogenation of benzene itself. byjus.comgoogle.com When treated with bromine (Br₂) or chlorine (Cl₂), substitution is anticipated to occur preferentially at the positions ortho to the hydroxyl group (positions 2 and 6), as the para position is already occupied. This is supported by the commercial availability of 2-bromo-4-(1,1,2,2-tetrafluoroethoxy)phenol and 2-chloro-4-(1,1,2,2-tetrafluoroethoxy)phenol. Reaction with bromine water can lead to poly-bromination due to the high activation of the ring by the hydroxyl group. byjus.comyoutube.com

Nitration: The nitration of phenols can typically be achieved using dilute nitric acid at moderate temperatures. byjus.comyoutube.com Similar to halogenation, the substitution pattern is governed by the ortho, para-directing hydroxyl group. Therefore, the nitration of this compound is expected to yield 2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenol. The use of concentrated nitric acid can often lead to oxidation of the phenol ring or the formation of dinitro products. byjus.comresearchgate.net The existence of 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene (B1583182) further supports the feasibility of introducing a nitro group onto this substituted benzene system. sigmaaldrich.com

| Reaction Type | Typical Reagents | Expected Major Product | Regioselectivity |

|---|---|---|---|

| Bromination | Br₂ in a non-polar solvent (e.g., CCl₄) | 2-Bromo-4-(1,1,2,2-tetrafluoroethoxy)phenol | Ortho to the hydroxyl group. byjus.com |

| Chlorination | Cl₂ | 2-Chloro-4-(1,1,2,2-tetrafluoroethoxy)phenol | Ortho to the hydroxyl group. |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(1,1,2,2-tetrafluoroethoxy)phenol | Ortho to the hydroxyl group. byjus.comyoutube.com |

Chemical Reactivity and Mechanistic Investigations of 4 1,1,2,2 Tetrafluoroethoxy Phenol

Electrophilic Aromatic Substitution (EAS) Regioselectivity Influenced by the Tetrafluoroethoxy Moiety

The hydroxyl group of a phenol (B47542) is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org This is due to the donation of a lone pair of electrons from the oxygen into the aromatic π-system, which stabilizes the intermediate arenium ion. byjus.comlibretexts.org However, the presence of the strongly electron-withdrawing 1,1,2,2-tetrafluoroethoxy group significantly modulates this reactivity.

The tetrafluoroethoxy group exerts a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. vanderbilt.edunumberanalytics.com Consequently, the rate of EAS reactions on 4-(1,1,2,2-Tetrafluoroethoxy)phenol is expected to be lower than that of phenol itself.

Despite the deactivating inductive effect, the oxygen of the ether linkage can still participate in resonance (+R effect), donating electron density to the ring. This resonance effect preferentially increases the electron density at the ortho and para positions. Since the para position is already occupied, electrophilic substitution is directed to the positions ortho to the hydroxyl group. libretexts.org Therefore, reactions such as nitration and halogenation are expected to yield primarily 2-substituted-4-(1,1,2,2-tetrafluoroethoxy)phenol. byjus.com It is important to note that in highly activating systems like phenols, over-reaction to form di- or tri-substituted products can occur, although the deactivating nature of the tetrafluoroethoxy group may mitigate this. libretexts.org

Nucleophilic Reactivity at the Tetrafluoroethoxy Group

The tetrafluoroethoxy group, characterized by the strong carbon-fluorine bonds, is generally resistant to nucleophilic attack. The high bond energy of the C-F bond makes it difficult to displace fluoride (B91410) ions. nih.gov However, under certain conditions, such as those employed in advanced oxidation processes that generate highly reactive species like the hydrated electron (e-aq), defluorination of fluorinated aromatic compounds can occur. acs.org While direct nucleophilic substitution on the tetrafluoroethyl group by common nucleophiles is unlikely, reactions involving radical intermediates or specialized catalytic systems might induce reactivity. For instance, photoredox catalysis has been shown to enable nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov

Oxidative Transformations of the Phenolic Structure

Phenols are susceptible to oxidation, which can lead to a variety of products including quinones and coupling products. numberanalytics.comlibretexts.org The oxidation can proceed through one-electron or two-electron pathways. numberanalytics.com One-electron oxidation results in the formation of a phenoxyl radical, which can then undergo further reactions. numberanalytics.com Two-electron oxidation can lead to the formation of benzoquinones. numberanalytics.com

In the case of this compound, the electron-withdrawing nature of the substituent will influence the oxidation potential. The oxidation of phenols is often facilitated by electron-donating groups, so the tetrafluoroethoxy group would be expected to make the phenol more resistant to oxidation compared to unsubstituted phenol. nih.gov However, under strong oxidizing conditions, such as with peroxidases or hypervalent iodine reagents, oxidation is still possible. nih.govnih.gov The reaction with a hypervalent iodine reagent, for instance, could proceed through the formation of an intermediate that collapses to an o-quinone. nih.gov The regioselectivity of such oxidations on substituted phenols can be influenced by the electronic nature of the substituents. nih.gov

Esterification and Ether Cleavage Mechanisms

The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives. This reaction typically proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acylating agent. While the electron-withdrawing tetrafluoroethoxy group reduces the nucleophilicity of the phenolic oxygen to some extent, esterification should still be feasible under standard conditions, such as using an acid chloride or anhydride (B1165640) in the presence of a base. youtube.com

Cleavage of the ether bond in this compound is a challenging transformation. Aryl ethers are generally cleaved by strong acids like HBr or HI. openstax.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. openstax.orgmasterorganicchemistry.com In the case of an aryl alkyl ether, the cleavage will always yield a phenol and an alkyl halide, as the sp2-hybridized aromatic carbon is not susceptible to SN1 or SN2 attack. libretexts.orglibretexts.org Therefore, treatment of this compound with a strong acid would likely result in the cleavage of the C-O bond of the ether, but the high strength of the C-F bonds would make the tetrafluoroethoxy group resistant to further reaction.

Cross-Coupling Reactivity and Electronic Influences

Phenol derivatives can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. wikipedia.orgwikipedia.org For Suzuki-Miyaura coupling, the phenol is typically converted into a better leaving group, such as a tosylate or triflate. researchgate.netmdpi.com The electron-withdrawing tetrafluoroethoxy group would make the corresponding tosylate or triflate a more reactive electrophile in the oxidative addition step of the catalytic cycle. Nickel catalysts have been shown to be effective for the Suzuki coupling of phenols, even allowing for the direct use of phenols with an activator like tosyl fluoride. researchgate.netmdpi.comnih.gov

In the Heck reaction, which couples an unsaturated halide or triflate with an alkene, the corresponding triflate of this compound could be a suitable substrate. mdpi.comorganic-chemistry.org The electronic nature of the substituent on the aryl ring can influence the reaction efficiency. The strong electron-withdrawing character of the tetrafluoroethoxy group would likely enhance the reactivity of the aryl triflate towards oxidative addition to the palladium(0) catalyst.

Stability and Degradation Pathways under Varied Chemical Conditions

The stability of this compound is largely determined by the robust aromatic ring and the strong C-F bonds. nih.gov It is expected to be stable under neutral and mildly acidic or basic conditions at moderate temperatures. However, under more extreme conditions, degradation can occur.

Under strongly acidic conditions, as mentioned in section 3.4, cleavage of the ether linkage is a potential degradation pathway. openstax.orglibretexts.org In strongly basic media, while the phenolic proton will be abstracted to form a phenoxide, the core structure is likely to remain intact under moderate temperatures.

Photolytic degradation is another potential pathway. The absorption of UV light can lead to the formation of reactive species and subsequent transformation of the molecule. acs.org The presence of the fluorinated substituent may influence the photolytic stability and the nature of the degradation products. Studies on other fluorinated phenols have shown that photolysis can lead to the formation of various byproducts, including the potential for defluorination. acs.org

Microbial degradation of fluorinated organic compounds has also been studied. nih.govresearchgate.net While the C-F bond is generally recalcitrant to biodegradation, some microorganisms have been shown to be capable of transforming fluorinated aromatics. nih.govresearchgate.net The degradation pathways often involve initial oxidation of the aromatic ring. researchgate.net

Interactive Data Table: Reactivity Summary

Advanced Spectroscopic and Chromatographic Characterization of 4 1,1,2,2 Tetrafluoroethoxy Phenol

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a window into the molecular world of 4-(1,1,2,2-Tetrafluoroethoxy)phenol, revealing details about its atomic connectivity, vibrational modes, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR: The proton NMR spectrum of a related compound, phenol (B47542), shows distinct signals for the hydroxyl proton and the aromatic protons at different positions on the benzene (B151609) ring (ortho, meta, and para). docbrown.info The integration of these signals reveals the ratio of protons in each environment. docbrown.info In this compound, the protons on the aromatic ring would exhibit characteristic shifts and coupling patterns, influenced by the electron-withdrawing tetrafluoroethoxy group. The hydroxyl proton signal can be identified by its exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

¹³C NMR: The carbon-13 NMR spectrum of phenol displays four distinct signals, corresponding to the four different carbon environments in the molecule due to its symmetry. docbrown.inforesearchgate.netchegg.comchemicalbook.com Similarly, for this compound, one would expect distinct signals for the carbon attached to the hydroxyl group, the carbon bonded to the tetrafluoroethoxy group, and the remaining aromatic carbons. The chemical shifts of these carbons provide insight into the electronic environment within the molecule.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.orghuji.ac.ilaiinmr.com It offers a wide range of chemical shifts, which are sensitive to the local electronic environment of the fluorine atoms. wikipedia.orghuji.ac.il In the case of this compound, the ¹⁹F NMR spectrum would show signals corresponding to the fluorine atoms in the -OCF₂CF₂H group. The coupling between the fluorine atoms and the vicinal proton would provide further structural confirmation. The chemical shifts for fluorophenols and their metabolites have been studied, providing a basis for identifying related structures. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (aromatic) | 6.8 - 7.2 | Multiplet | |

| ¹H (hydroxyl) | ~5.0 - 6.0 | Singlet | |

| ¹H (-CF₂H) | ~6.0 | Triplet of triplets | |

| ¹³C (C-OH) | ~155 | ||

| ¹³C (C-O-CF₂) | ~145 | ||

| ¹³C (aromatic CH) | 115 - 125 | ||

| ¹⁹F (-OCF₂) | -80 to -90 | Triplet | |

| ¹⁹F (-CF₂H) | -130 to -140 | Doublet of triplets |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of phenols is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration, with the broadening caused by hydrogen bonding. docbrown.infolibretexts.orglibretexts.orgmsu.edu Another key feature is the C-O stretching vibration, which appears around 1200-1260 cm⁻¹. libretexts.org For this compound, strong absorptions corresponding to C-F stretching vibrations would also be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. arxiv.org For phenolic compounds, characteristic Raman bands include those for the aromatic ring vibrations. researchgate.netmdpi.com The presence of the tetrafluoroethoxy group would introduce unique vibrational modes that can be observed in the Raman spectrum. Resonance Raman spectroscopy, which involves exciting the molecule with a laser wavelength that corresponds to an electronic transition, can be used to enhance the signals of specific parts of the molecule. nsf.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H | Stretching (H-bonded) | 3200-3600 (broad) | |

| C-H (aromatic) | Stretching | 3000-3100 | 3000-3100 |

| C=C (aromatic) | Stretching | 1450-1600 | 1450-1600 |

| C-O | Stretching | 1200-1260 | |

| C-F | Stretching | 1000-1400 (strong) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Visible (UV-Vis) Spectroscopy: Phenol exhibits characteristic UV absorption bands around 270 nm. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to substitution on the aromatic ring. For this compound, the tetrafluoroethoxy substituent would be expected to cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to unsubstituted phenol. The degradation of phenol can be monitored by the decrease in its characteristic UV absorption bands. researchgate.net

Fluorescence Spectroscopy: While phenol itself has relatively weak fluorescence, certain derivatives can be fluorescent. The fluorescence properties of this compound would depend on the nature of its excited states and the efficiency of non-radiative decay processes. This technique could potentially be used for sensitive detection if the compound exhibits significant fluorescence.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Molecular Ion Peak: In an MS experiment, this compound (molar mass 210.13 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z 210. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

Fragmentation Pattern: The fragmentation pattern provides clues about the molecule's structure. For phenols, a common fragmentation is the loss of CO (M-28) and a formyl radical (HCO·, M-29). libretexts.org For this compound, characteristic fragment ions would also arise from the cleavage of the ether bond and the loss of fragments from the tetrafluoroethoxy group. The presence of fluorine atoms would result in a characteristic isotopic pattern for the fragment ions.

Chromatographic Separation and Analysis Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) with Advanced Detection Systems (e.g., GC-MS, TD-GC/MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com

GC-MS: The coupling of GC with mass spectrometry (GC-MS) is a widely used method for the analysis of phenols. nih.govnih.govimrpress.comresearchgate.net Phenols can be analyzed directly or after derivatization to improve their volatility and chromatographic behavior. epa.govnih.govchromforum.org For this compound, GC-MS would allow for its separation from other compounds and its identification based on its retention time and mass spectrum.

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS): This technique is particularly useful for the analysis of trace levels of volatile and semi-volatile organic compounds in air or from solid matrices. nih.govnih.gov Samples are collected on a sorbent tube, which is then heated to release the analytes into the GC-MS system. This method could be applied to determine the presence of this compound in environmental or material emission samples.

High-Performance Liquid Chromatography (HPLC) and Rapid Resolution Liquid Chromatography (RRLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Rapid Resolution Liquid Chromatography (RRLC), are powerful techniques for the separation and quantification of phenolic compounds. nih.govnih.gov These methods offer high resolution and sensitivity, making them suitable for complex sample matrices. nih.govnih.gov For the analysis of this compound, reversed-phase HPLC is a commonly employed technique. researchgate.netfishersci.com

The choice of stationary phase is critical for achieving optimal separation. While traditional C8 and C18 columns are widely used, fluorinated phases can offer unique selectivity for halogenated compounds like this compound. researchgate.netchromatographyonline.com Perfluoroalkyl and pentafluorophenyl (PFP) phases, for instance, can provide enhanced retention and altered elution orders for fluorinated analytes compared to conventional columns. researchgate.netfishersci.comchromatographyonline.com

Mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with acid modifiers, is optimized to achieve the desired retention and peak shape. acs.orgresearchgate.net Detection is often performed using a UV detector, as the aromatic ring of the phenol absorbs UV light. acs.orgresearchgate.net For increased sensitivity and selectivity, fluorescence detection can be utilized after derivatization with a suitable fluorescent tag. nih.govnih.gov

RRLC, utilizing columns with smaller particle sizes (typically sub-2 µm), allows for significantly faster analysis times and improved resolution compared to conventional HPLC. nih.govfishersci.com This is particularly advantageous for high-throughput screening and complex mixture analysis. nih.govfishersci.com

Below is a table summarizing typical HPLC and RRLC conditions for the analysis of phenolic compounds, which can be adapted for this compound.

Table 1: Typical HPLC and RRLC Parameters for Phenolic Compound Analysis

| Parameter | HPLC | RRLC/U-HPLC |

|---|---|---|

| Column | C18, C8, PFP (e.g., 150 mm x 4.6 mm, 5 µm) | C18, PFP (e.g., <100 mm length, <3 mm i.d., <2 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water (with 0.1% formic acid or acetic acid) | Acetonitrile/Methanol and Water (with 0.1% formic acid or acetic acid) |

| Elution | Isocratic or Gradient | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 1.0 mL/min |

| Detection | UV/Vis, Fluorescence (with derivatization) | UV/Vis, MS, Fluorescence (with derivatization) |

| Temperature | Ambient to 60 °C | 40 - 60 °C |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For phenolic compounds like this compound, derivatization is often employed to increase volatility for gas chromatography (GC) analysis or to introduce a fluorescent tag for enhanced detection in HPLC. nih.govnih.govnih.gov

Silylation is a common derivatization technique for GC analysis. nih.govmdpi.com In this process, an active hydrogen in the hydroxyl group of the phenol is replaced by a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. mdpi.com This reaction decreases the polarity and increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis. nih.govnih.gov Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govuniv-lyon1.fr The resulting silyl ethers are more volatile and less polar than the parent phenol. mdpi.com

For HPLC with fluorescence detection, various fluorescent labeling reagents can be used. These reagents react with the phenolic hydroxyl group to form a highly fluorescent derivative. This significantly improves the sensitivity and selectivity of the analysis. nih.govnih.gov Examples of such reagents include dansyl chloride, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), and coumarin-6-sulfonyl chloride. nih.govnih.govresearchgate.net

The table below outlines common derivatization strategies for phenolic compounds.

Table 2: Derivatization Strategies for Phenolic Compounds

| Strategy | Reagent Examples | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, HMDS | Increase volatility and thermal stability | GC-MS |

| Acylation | Acetic anhydride (B1165640), trifluoroacetic anhydride | Increase volatility | GC |

| Fluorescent Labeling | Dansyl chloride, DIB-Cl, Coumarin-6-sulfonyl chloride | Enhance detection sensitivity and selectivity | HPLC-Fluorescence |

Chemometric Approaches in Spectral Data Interpretation

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from chemical data. bitsathy.ac.inresearchgate.net When analyzing complex samples containing this compound and other compounds, spectroscopic techniques can generate large and complex datasets. fip.org Chemometric methods are essential for interpreting these data, identifying patterns, and building predictive models. fip.orgredalyc.org

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. nih.govnih.gov PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). nih.govnih.gov This allows for the visualization of the data in a lower-dimensional space, revealing groupings, trends, and outliers that may not be apparent in the raw data. nih.govnih.gov In the context of spectral analysis, PCA can help to differentiate between samples based on their spectral fingerprints. nih.govyoutube.comresearchgate.net

Multivariate calibration methods, such as Partial Least Squares (PLS) regression and Principal Component Regression (PCR), are used to build predictive models. fip.org These supervised learning techniques establish a mathematical relationship between the spectral data (e.g., from IR or NIR spectroscopy) and a property of interest, such as the concentration of this compound. fip.org These models can then be used to predict the concentration of the analyte in new, unknown samples from their spectra, offering a rapid and non-destructive analytical approach. fip.orgnih.gov

The following table summarizes key chemometric approaches and their applications in spectral data analysis.

Table 3: Chemometric Approaches in Spectral Data Analysis

| Chemometric Method | Description | Application in Spectral Analysis |

|---|---|---|

| Principal Component Analysis (PCA) | An unsupervised method for dimensionality reduction and data visualization. nih.govnih.gov | Identifying patterns, classifying samples, and detecting outliers in spectral datasets. nih.govnih.gov |

| Partial Least Squares (PLS) Regression | A supervised method for building predictive models between spectral data and a property of interest. fip.org | Quantifying the concentration of an analyte from its spectrum. fip.org |

| Principal Component Regression (PCR) | A supervised regression method that first performs PCA on the spectral data and then uses the principal components as predictors in a regression model. fip.org | Building calibration models for quantitative analysis. fip.org |

| Cluster Analysis (CA) | An unsupervised method for grouping similar data points together. bitsathy.ac.in | Grouping samples with similar spectral characteristics. |

Theoretical and Computational Chemistry Studies of 4 1,1,2,2 Tetrafluoroethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the behavior of 4-(1,1,2,2-tetrafluoroethoxy)phenol at the electronic level.

The electronic properties of this compound are largely dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing tetrafluoroethoxy substituent attached to the aromatic ring. Molecular orbital theory helps in visualizing the distribution of electrons and identifying the regions of the molecule most likely to engage in chemical reactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO is primarily located on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, indicating this is the region from which an electron is most easily donated. Conversely, the LUMO is distributed across the aromatic ring, suggesting this is where an incoming electron would be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -8.54 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.23 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.31 | Indicator of chemical stability and reactivity. |

Note: Values are illustrative and depend on the specific computational method and basis set used.

Computational modeling allows for the exploration of potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states. This is particularly valuable for understanding its synthesis, potential degradation pathways, and interactions with other molecules.

For instance, modeling the O-H bond cleavage of the phenolic hydroxyl group can provide the bond dissociation energy, a crucial parameter for understanding its antioxidant capabilities or its role as a proton donor in acid-base reactions. Transition state analysis helps in determining the energy barriers for these reactions, thereby predicting their rates.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are invaluable for confirming the molecular structure. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. These calculations predict the frequencies and intensities of vibrational modes, such as the characteristic O-H stretch of the phenol group and the C-F stretches of the tetrafluoroethoxy group.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a single, optimized geometry, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. These simulations model the movements of atoms and the flexibility of the molecule, which is crucial for understanding its interactions in different environments, such as in solution.

Prediction of Reactivity and Stability via Computational Models

Computational models can predict the reactivity of this compound through various reactivity descriptors derived from its electronic structure.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, the ESP would show a negative potential around the phenolic oxygen and a positive potential around the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, predicting where the molecule is most susceptible to nucleophilic, electrophilic, or radical attack.

The stability of the molecule can be assessed by calculating its total energy and by modeling its potential degradation pathways, such as oxidation or hydrolysis, and determining the energy barriers associated with these processes.

Structure-Property Relationship Elucidation through Computational Chemistry

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, computational chemistry can establish clear structure-property relationships. For example, by modeling related molecules with different substituents on the phenol ring, one can understand how these changes affect properties like acidity, redox potential, and solubility. This approach is fundamental to quantitative structure-activity relationship (QSAR) studies, which aim to predict the properties and activities of new compounds based on their chemical structure.

Applications of 4 1,1,2,2 Tetrafluoroethoxy Phenol in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Fluorinated Compound Synthesis

The primary application of 4-(1,1,2,2-tetrafluoroethoxy)phenol is as a key intermediate in the synthesis of more complex fluorinated molecules. The phenolic hydroxyl group provides a reactive site for a variety of chemical transformations, allowing for its incorporation into diverse molecular frameworks.

The reactivity of the phenol (B47542) group allows for standard transformations such as etherification, esterification, and its use as a nucleophile in substitution reactions. For instance, it can be used as a monomer in step-growth polymerization to produce high-performance polymers. A significant potential application is in the synthesis of poly(aryl ether ketone) (PAEK) polymers, such as polyether ether ketone (PEEK). In a typical PEEK synthesis, a bisphenolate salt reacts with a dihalobenzophenone via nucleophilic aromatic substitution. researchgate.net By replacing a standard bisphenol like hydroquinone (B1673460) with a derivative of this compound, the fluorinated moiety can be integrated into the polymer backbone. researchgate.netgoogle.com This reaction introduces the specific properties of the tetrafluoroethoxy group into the final polymer.

Furthermore, its structure is valuable for creating a range of other fluorinated organic compounds, including certain agrochemicals and pharmaceutical intermediates where the introduction of a fluorinated phenoxy group is desired to enhance biological activity or modify physicochemical properties like lipophilicity and metabolic stability. researchgate.net

Development of Specialty Materials and Functional Coatings

The incorporation of this compound into materials is a strategy to develop specialty polymers and functional coatings with enhanced performance characteristics. The tetrafluoroethoxy group imparts properties that are highly sought after in advanced materials applications.

When this compound is used as a monomer to create polymers like fluorinated polyethers, polyesters, or PAEKs, the resulting materials are expected to exhibit superior performance compared to their non-fluorinated counterparts. researchgate.netgoogle.com The fluorinated groups can shield the polymer backbone from chemical attack and high temperatures. For example, modifying a high-performance polymer like PEEK, which already has a high melting point of 343 °C and excellent chemical resistance, with the tetrafluoroethoxy group could further enhance its performance in extreme environments. researchgate.net

Table 1: Comparison of Properties of Standard PEEK vs. Expected Properties of a Fluorinated PEEK (F-PEEK) Derivative

| Property | Standard PEEK | Expected Properties of F-PEEK | Rationale for Enhancement |

| Glass Transition Temp. (Tg) | ~143 °C researchgate.net | Potentially Lower | The bulky, flexible ether side chain may disrupt chain packing, slightly lowering Tg. |

| Melting Point (Tm) | ~343 °C researchgate.net | Similar or Slightly Lower | Overall crystallinity might be reduced by the side group, affecting Tm. |

| Thermal Stability | High | Very High | The high strength of C-F bonds increases the energy required for thermal degradation. google.com |

| Chemical Resistance | Excellent researchgate.net | Exceptional | The chemically inert nature of the fluorinated group provides enhanced protection against solvents and corrosive agents. google.com |

| Dielectric Constant | ~3.2-3.3 | Lower | The low polarizability of the C-F bond typically reduces the dielectric constant, making it a better insulator. |

| Water Absorption | ~0.1% researchgate.net | Lower | The hydrophobic nature of the fluorinated group repels water, reducing absorption. researchgate.net |

The tetrafluoroethoxy group is inherently hydrophobic due to the low polarity of the numerous carbon-fluorine bonds. When this compound is incorporated into a polymer matrix and that polymer is used as a coating, the fluorinated side chains tend to migrate to the surface. This surface enrichment creates a low-energy interface that exhibits hydrophobicity (water-repellency) and oleophobicity (oil-repellency).

Table 2: Representative Water Contact Angles for Various Polymer Surfaces

| Polymer Surface | Typical Water Contact Angle (°) | Reference |

| Poly(ethylene terephthalate) (PET) | ~70-80° | General Knowledge |

| Poly(methyl methacrylate) (PMMA) | ~65-75° | General Knowledge |

| Epoxy Resin (Standard) | ~60-70° | google.com |

| Fluorinated Epoxy Resin | >90° | google.com |

| Polytetrafluoroethylene (PTFE) | ~110° | google.com |

Catalytic Applications Involving Tetrafluoroethoxy Moieties

The influence of the tetrafluoroethoxy group extends to the field of catalysis. While the phenol itself is not a catalyst, it can be used to synthesize ligands that, when complexed with a metal center, create highly effective catalysts. The electronic properties of the ligand are crucial for tuning the activity and selectivity of the metal catalyst.

Research has shown that copper(II) complexes featuring salicylaldiminate ligands substituted with a tetrafluoroethoxy group exhibit catalytic activity in the oxidation of hydrocarbons. google.com In these systems, the tetrafluoroethoxy group acts as a weak electron-withdrawing group, influencing the redox potential of the copper center. This modification of the electronic environment of the metal is a key strategy in catalyst design. The study demonstrated that these complexes could catalyze the termination of radical chain reactions, effectively acting as inhibitors in the oxidation of benzyl (B1604629) alcohol, while promoting the oxidation of other substrates like cumene. google.com The ability to fine-tune catalytic behavior by modifying ligands with groups like tetrafluoroethoxy is a promising area of research for developing new industrial catalysts. researchgate.net

Environmental Fate and Degradation Mechanisms of 4 1,1,2,2 Tetrafluoroethoxy Phenol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis, which can transform the parent compound in the environment.

While direct photolysis studies on 4-(1,1,2,2-Tetrafluoroethoxy)phenol are not available, the degradation of other phenolic compounds suggests potential mechanisms. The photolytic degradation of phenols in aqueous environments is often initiated by the generation of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH). researchgate.netnih.gov For instance, the Fe(III)-assisted photodegradation of phenolic compounds like 2,4-dichlorophenoxybutanoic acid proceeds through the action of hydroxyl radicals, leading to hydroxylation of the aromatic ring, substitution of atoms, and eventual ring opening. nih.gov

For similar compounds like 4-octylphenol (B30498) and bisphenol A, photodegradation leads to the formation of intermediates such as catechol and hydroquinone (B1673460) derivatives. researchgate.net It is plausible that this compound would undergo a similar primary reaction, where attack by hydroxyl radicals leads to the formation of 4-(1,1,2,2-tetrafluoroethoxy)catechol . Further oxidation would likely result in the cleavage of the aromatic ring. researchgate.net The rate of degradation can be significantly influenced by the presence of photosensitizers like dissolved organic matter or metal ions in the water. nih.govresearchgate.net

The 1,1,2,2-tetrafluoroethoxy group is characterized by strong carbon-fluorine (C-F) bonds, which generally impart high chemical and thermal stability. However, studies on analogous compounds like 4-trifluoromethylphenol (4-TFMP) indicate that hydrolysis can occur under certain conditions. 4-TFMP undergoes spontaneous hydrolysis in aqueous buffers at physiological pH to form a reactive quinone methide intermediate, with subsequent loss of all fluorine atoms. nih.gov

It is conceivable that this compound could undergo a similar, albeit likely slower, hydrolytic process. The ether linkage (C-O) is another potential site for hydrolytic cleavage, which would yield hydroquinone and tetrafluoroethylene (B6358150). However, the stability of the fluoroalkoxy group suggests that hydrolysis is likely to be a minor degradation pathway under typical environmental pH and temperature conditions.

Biotic Degradation Processes

Biotic degradation by microorganisms is a crucial pathway for the removal of many organic pollutants from the environment.

The microbial degradation of phenolic compounds has been extensively studied. nih.govnih.gov Aerobic degradation is typically initiated by phenol (B47542) hydroxylase enzymes, which convert the phenol into a catechol derivative. nih.govfrontiersin.org Following this initial oxidation, the aromatic ring is cleaved by dioxygenase enzymes via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govplos.org

For this compound, the expected initial step would be its transformation by a phenol hydroxylase to 4-(1,1,2,2-tetrafluoroethoxy)catechol . Subsequently, this intermediate would undergo ring fission. The presence of the electron-withdrawing tetrafluoroethoxy group may make the compound more resistant to microbial attack, a phenomenon known as recalcitrance. frontiersin.org Studies with phenol-grown cells of Pseudomonas putida have shown that the rate of transformation varies significantly depending on the substituent on the phenol ring. nih.gov

Specific degradation intermediates for this compound have not been identified. However, based on the established pathways for similar molecules, a hypothetical degradation sequence can be proposed.

The primary intermediate in both photolytic and microbial degradation is likely to be 4-(1,1,2,2-tetrafluoroethoxy)catechol . Following ring cleavage of this catechol intermediate, various aliphatic acids are formed. For example, the degradation of 4-chlorophenol (B41353) can proceed through intermediates like 4-chlorocatechol, which is then converted to other compounds before entering the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Anaerobic degradation pathways are also possible, which for phenols often involve an initial carboxylation step to form a 4-hydroxybenzoate (B8730719) derivative before ring reduction and cleavage. nih.gov

Table 1: Plausible Degradation Intermediates of this compound Based on Analogous Compounds

| Degradation Pathway | Initial Step | Key Intermediate | Subsequent Products |

| Abiotic (Photolysis) | Hydroxyl radical attack | 4-(1,1,2,2-tetrafluoroethoxy)catechol | Ring-opened aliphatic acids, CO₂, H₂O |

| Biotic (Aerobic) | Phenol hydroxylase | 4-(1,1,2,2-tetrafluoroethoxy)catechol | Products of ortho- or meta-cleavage |

| Biotic (Anaerobic) | Carboxylation | 5-(1,1,2,2-tetrafluoroethoxy)-2-hydroxybenzoic acid | Ring reduction products |

This table is illustrative and based on hypothesized pathways derived from structurally similar compounds.

Factors Influencing Environmental Persistence and Transformation Kinetics

The persistence of this compound in the environment is influenced by a variety of factors. The strong C-F bonds in the tetrafluoroethoxy group suggest a higher degree of persistence compared to non-fluorinated analogues like 4-nonylphenol (B119669). Research on 4-nonylphenol showed it to be persistent in sediments, with a dissipation half-life (DT50) of 66 days. osti.gov

Key factors affecting transformation kinetics include:

pH: Affects both hydrolytic stability and the activity of microbial enzymes. The degradation of 4-nonylphenol using persulfate, for example, was found to be highly dependent on pH, with optimal degradation occurring at pH 3.0. nih.gov

Temperature: Influences the rates of both chemical reactions and microbial metabolism.

Microbial Community: The presence and adaptation of microbial populations capable of degrading fluorinated aromatic compounds are critical for biotic transformation. nih.gov

Organic Matter and Sediment: The compound may partition to organic matter and sediments, reducing its bioavailability for degradation but also making it a long-term source of contamination. osti.gov

Table 2: Factors Affecting Degradation of Substituted Phenols

| Factor | Influence on Degradation | Reference Example |

| pH | Affects reaction rates and microbial activity. | Optimal degradation of 4-nonylphenol at pH 3.0 in a catalyzed system. nih.gov |

| Temperature | Governs reaction kinetics and metabolic rates. | Standardized testing often uses 12°C or 20°C. smithers.com |

| Bioavailability | Sorption to sediment reduces availability for degradation. | 4-nonylphenol was found to be a persistent sink in sediment. osti.gov |

| Chemical Structure | Substituents affect reactivity and microbial susceptibility. | The transformation rate of phenols by Pseudomonas putida depends on the substituent. nih.gov |

Future Research Directions and Emerging Trends for 4 1,1,2,2 Tetrafluoroethoxy Phenol

Novel Synthetic Methodologies

The development of efficient and scalable synthetic routes to 4-(1,1,2,2-tetrafluoroethoxy)phenol is a primary area for future research. Current synthetic approaches are not extensively documented, but plausible methods can be proposed based on established organic reactions.

One promising approach is the direct reaction of hydroquinone (B1673460) with tetrafluoroethylene (B6358150) under basic conditions. A similar reaction has been reported for the synthesis of 1-chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (B1590715) from 4-chlorophenol (B41353) and tetrafluoroethylene. prepchem.com This suggests that a nucleophilic addition of the hydroquinone phenoxide to the electron-deficient double bond of tetrafluoroethylene could be a viable pathway. Future research could focus on optimizing reaction conditions such as the choice of base, solvent, temperature, and pressure to maximize the yield and selectivity for the mono-substituted product.

Another potential route is a modified Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgfrancis-press.comyoutube.com This would involve the reaction of a p-hydroxyphenoxide salt with a suitable 1,1,2,2-tetrafluoroethyl electrophile. However, the synthesis of such an electrophile presents its own challenges.

A multi-step synthesis, analogous to a patented method for the preparation of 2-(2,2,2-trifluoroethoxy)phenol, could also be explored. google.com This would likely involve the following sequence:

Etherification: Reaction of a protected p-nitrophenol with a tetrafluoroethoxy source.

Reduction: Reduction of the nitro group to an amine.

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Future research in this area should aim to develop a synthetic methodology that is not only high-yielding but also environmentally benign, utilizing greener solvents and catalysts. A comparative analysis of these potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Proposed Reactants | Potential Advantages | Potential Challenges |

| Direct Reaction | Hydroquinone, Tetrafluoroethylene, Base | Potentially a one-step synthesis. | Handling of gaseous tetrafluoroethylene; controlling selectivity to avoid disubstitution. |

| Williamson Ether Synthesis | p-Hydroxyphenoxide, 1,1,2,2-Tetrafluoroethyl electrophile | Well-established reaction for ether synthesis. | Availability and reactivity of a suitable tetrafluoroethyl electrophile. |

| Multi-step Synthesis | p-Nitrophenol, Tetrafluoroethoxy source, Reducing agent, Nitrous acid | Utilizes common and well-understood reaction steps. | Longer reaction sequence, potentially lower overall yield, and waste generation. |

Advanced Mechanistic Studies

The electronic properties of the 1,1,2,2-tetrafluoroethoxy group are expected to significantly influence the reactivity of the phenol (B47542) ring and the acidity of the hydroxyl group. Advanced mechanistic studies are crucial to understanding these effects and predicting the compound's behavior in various chemical transformations.

The tetrafluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution reactions compared to phenol itself. libretexts.orgbyjus.comgoogle.com Future research should investigate the kinetics and regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound. These studies would provide valuable data on the directing effects of the tetrafluoroethoxy group and the relative reactivity of the ortho positions.

Furthermore, the electron-withdrawing nature of the substituent will increase the acidity of the phenolic proton compared to phenol. Mechanistic studies could explore the kinetics of proton transfer reactions and the stability of the corresponding phenoxide ion. Understanding the pKa of this compound is essential for its application in reactions requiring a phenoxide nucleophile.

Innovations in Analytical and Computational Characterization

A thorough characterization of this compound using modern analytical techniques and computational methods is essential for its future development and application.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectra are needed for unambiguous structure confirmation and purity assessment. rsc.orgdocbrown.inforsc.orgdocbrown.infovaia.com Predicted spectral data can serve as a guide for experimental analysis. In the 1H NMR spectrum, the aromatic protons are expected to show a characteristic AA'BB' splitting pattern. The proton of the tetrafluoroethoxy group will likely appear as a triplet of triplets due to coupling with the adjacent fluorine atoms. In the 13C NMR spectrum, the carbon atoms of the tetrafluoroethoxy group will exhibit splitting due to carbon-fluorine coupling. hmdb.ca

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band, aromatic C-H and C=C stretching vibrations, and strong C-F stretching bands. nist.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict various properties of the molecule, including its geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. nih.govnist.gov Such computational studies can provide valuable insights that complement experimental data and aid in the interpretation of spectroscopic results. A summary of key properties for characterization is provided in Table 2.

Table 2: Key Analytical and Computational Characterization Parameters for this compound

| Parameter | Technique/Method | Expected Features/Information |

| Molecular Formula | Mass Spectrometry | C8H6F4O2 |

| Molecular Weight | Mass Spectrometry | 210.13 g/mol |

| Melting Point | Differential Scanning Calorimetry (DSC) | 46.5-47.5 °C |

| 1H NMR | NMR Spectroscopy | Signals for aromatic protons (AA'BB' system), OH proton, and CHF2 proton (triplet of triplets). |

| 13C NMR | NMR Spectroscopy | Signals for aromatic carbons and tetrafluoroethoxy carbons (with C-F coupling). |

| IR Spectrum | FTIR Spectroscopy | Broad O-H stretch, aromatic C-H and C=C stretches, strong C-F stretches. |

| pKa (predicted) | Computational Chemistry | ~9.43 |

| LogP (predicted) | Computational Chemistry | ~2.63 |

Strategic Applications in Emerging Chemical Fields

The unique combination of a phenolic hydroxyl group and a tetrafluoroethoxy substituent suggests that this compound could serve as a valuable building block in several emerging chemical fields.

Medicinal Chemistry: The introduction of fluorine into drug candidates can significantly improve their metabolic stability, lipophilicity, and binding affinity. The phenolic moiety is a common feature in many biologically active compounds. Therefore, this compound could be a key intermediate in the synthesis of novel pharmaceuticals. For instance, related hydroquinone ethers have been investigated as tyrosinase inhibitors for skin lightening applications.

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties. The specific properties of the tetrafluoroethoxy group could be leveraged to develop new agrochemicals with improved efficacy and environmental profiles. Phenols are known to be used in the formulation of some pesticides. google.com

Materials Science: Phenolic compounds are precursors to phenolic resins and other polymers. The incorporation of the tetrafluoroethoxy group could lead to the development of new polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Comprehensive Environmental Impact Assessment Methodologies

As with any new chemical, a thorough assessment of the environmental fate and potential toxicity of this compound is crucial before its widespread use.

Environmental Persistence and Bioaccumulation: The strong carbon-fluorine bond suggests that the tetrafluoroethoxy group may be resistant to degradation, potentially leading to environmental persistence. nih.gov Studies on the bioaccumulation potential of this compound in various organisms are necessary. The predicted LogP value of ~2.63 suggests a moderate potential for bioaccumulation. nih.gov

Biodegradation Pathways: Research into the microbial degradation of this compound is needed to understand its environmental fate. While many microorganisms can degrade phenol, the presence of the fluorinated substituent may inhibit or alter the typical biodegradation pathways. nih.gov Studies on the biotransformation of fluorinated phenols could provide insights into the potential for microbial breakdown of this compound. youtube.com

Ecotoxicity: The toxicity of this compound to various aquatic and terrestrial organisms should be evaluated. The toxicity of phenols and their derivatives is well-documented, and the presence of the fluorinated group could modify this toxicity profile. drugbank.comresearchgate.netnih.gov

Future research should employ comprehensive environmental impact assessment methodologies, including life cycle analysis, to fully understand the environmental footprint of this compound from its synthesis to its ultimate disposal or degradation.

Q & A

Q. What are the established synthetic routes for 4-(1,1,2,2-Tetrafluoroethoxy)phenol, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves fluoroalkylation of phenolic precursors. For example, 4-methoxyphenol reacts with 1,2-dibromotetrafluoroethane under basic conditions to introduce the tetrafluoroethoxy group. Subsequent demethylation using BBr₃ yields the phenol derivative . Key optimizations include:

- Temperature control : Fluoroalkylation requires anhydrous conditions and temperatures below 0°C to prevent side reactions.

- Purification : Column chromatography or recrystallization is critical due to brominated byproducts.

- Reagent stoichiometry : Excess 1,2-dibromotetrafluoroethane (1.5–2.0 eq.) improves yield.

| Reagent | Role | Condition |

|---|---|---|

| 4-Methoxyphenol | Substrate | Anhydrous THF, 0°C |

| 1,2-Dibromotetrafluoroethane | Fluoroalkylating agent | 1.5–2.0 eq., 12–24 hrs |

| BBr₃ | Demethylation agent | CH₂Cl₂, −78°C to room temp |

Q. How is this compound characterized analytically, and what spectral signatures are diagnostic?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz), while the –OCF₂CF₂– group shows no protons.

- ¹⁹F NMR : Distinct signals for –OCF₂CF₂– at δ −120 to −140 ppm (CF₂ adjacent to oxygen) and −140 to −160 ppm (terminal CF₂) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z ~208 (M⁺) with fragmentation patterns confirming the tetrafluoroethoxy group .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Classified as hazardous (危) due to flammability and potential toxicity . Protocols include:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Inert atmosphere (N₂ or Ar) at −20°C to prevent degradation.

Advanced Research Questions

Q. How does this compound contribute to the design of cholesteryl ester transfer protein (CETP) inhibitors?

- Methodological Answer : The tetrafluoroethoxy group enhances lipid solubility and binding affinity to CETP's hydrophobic tunnel. In crystallographic studies, derivatives of this compound form polar interactions (e.g., hydrogen bonds with Glu272 and π-stacking with Phe263) that stabilize inhibitor-CETP complexes . Key steps for validation:

- Mutagenesis assays : Replace key residues (e.g., Glu272Ala) to assess binding dependency.

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD < 100 nM for potent inhibitors).

Q. What off-target effects are associated with tetrafluoroethoxy-containing compounds in pharmacological studies?

- Methodological Answer : Analogues like torcetrapib (a CETP inhibitor with a tetrafluoroethoxy group) caused adverse cardiovascular effects, likely due to aldosterone dysregulation and electrolyte imbalances . Mitigation strategies include:

- Biomarker monitoring : Track serum K⁺, Na⁺, and aldosterone levels in preclinical models.

- Structure-activity relationship (SAR) : Modify the phenol ring to reduce off-target interactions (e.g., introducing electron-withdrawing groups).

Q. Can this compound serve as a monomer for high-performance polymers?

- Methodological Answer : Yes, its methacrylate derivative forms crosslinked poly(methyl methacrylate) (PMMA) with perfluorocyclobutyl aryl ether moieties, achieving glass transition temperatures (Tₑ) > 200°C . Synthesis involves:

- Methacrylation : React with methacryloyl chloride in 2-butanone.

- Thermal polymerization : Initiate at 150°C under vacuum.

| Property | Value |

|---|---|

| Tₑ (DSC) | 215°C |

| Thermal decomposition | >300°C (TGA, N₂ atm) |

Q. How do computational methods aid in optimizing the bioactivity of tetrafluoroethoxy-phenol derivatives?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding poses in CETP or enzyme active sites.

- QSAR models : Correlate substituent electronegativity (e.g., –NO₂, –CF₃) with inhibitory potency (IC₅₀).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Data Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to reconcile variability?

- Methodological Answer : Yields range from 40–75% due to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.